3-(1-Benzyloxycarbonylaminopropyl)azetidine-1-carboxylic acid tert-butyl ester
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Overview
Description
3-[1-[[(Phenylmethoxy)carbonyl]amino]propyl]-1-azetidinecarboxylic acid 1,1-dimethylethyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an azetidine ring, a phenylmethoxycarbonyl group, and a tert-butyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-[[(Phenylmethoxy)carbonyl]amino]propyl]-1-azetidinecarboxylic acid 1,1-dimethylethyl ester typically involves multiple steps, including the formation of the azetidine ring and the introduction of the phenylmethoxycarbonyl and tert-butyl ester groups. Common synthetic routes may involve the use of protecting groups, coupling reactions, and purification steps to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
3-[1-[[(Phenylmethoxy)carbonyl]amino]propyl]-1-azetidinecarboxylic acid 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: Substitution reactions may involve the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
3-[1-[[(Phenylmethoxy)carbonyl]amino]propyl]-1-azetidinecarboxylic acid 1,1-dimethylethyl ester has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[1-[[(Phenylmethoxy)carbonyl]amino]propyl]-1-azetidinecarboxylic acid 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 3-[1-[[(Phenylmethoxy)carbonyl]amino]propyl]-1-azetidinecarboxylic acid methyl ester
- 3-[1-[[(Phenylmethoxy)carbonyl]amino]propyl]-1-azetidinecarboxylic acid ethyl ester
Uniqueness
3-[1-[[(Phenylmethoxy)carbonyl]amino]propyl]-1-azetidinecarboxylic acid 1,1-dimethylethyl ester is unique due to its specific structural features, such as the tert-butyl ester group, which may confer distinct chemical and biological properties compared to its analogs
Properties
Molecular Formula |
C19H28N2O4 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
tert-butyl 3-[1-(phenylmethoxycarbonylamino)propyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C19H28N2O4/c1-5-16(15-11-21(12-15)18(23)25-19(2,3)4)20-17(22)24-13-14-9-7-6-8-10-14/h6-10,15-16H,5,11-13H2,1-4H3,(H,20,22) |
InChI Key |
FQTLEKJTUWYNHG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1CN(C1)C(=O)OC(C)(C)C)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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